BCN-O-Acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

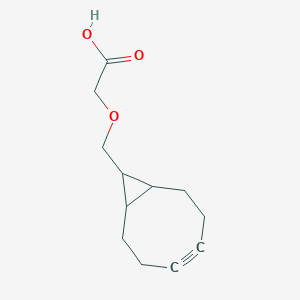

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-12(14)8-15-7-11-9-5-3-1-2-4-6-10(9)11/h9-11H,3-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMWPGSYLBBPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COCC(=O)O)CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Diastereomeric Considerations of Bcn O Acetic Acid

Structural Components and Linker Design Principles

The architecture of BCN-O-Acetic Acid (and its NHS ester derivative) is based on three key components, each contributing a specific functionality essential for its application in bioconjugation.

The Bicyclo[6.1.0]nonyne (BCN) Core as the Reactive Handle

The core of the molecule is the bicyclo[6.1.0]non-4-yne (BCN) moiety. This strained cyclic alkyne serves as a highly effective reactive handle, particularly for strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry rsc.orgnih.govbroadpharm.comrsc.orguu.nlacs.orgaxispharm.com. The significant ring strain within the nine-membered ring, exacerbated by the fused cyclopropane (B1198618) ring and the presence of the alkyne, elevates the energy level of the alkyne, making it reactive towards azides without the need for a copper catalyst uu.nlacs.org. This bioorthogonal reactivity is crucial for labeling biomolecules in complex biological environments where copper could be toxic or interfere with native biological processes nih.govbroadpharm.comuu.nlacs.orgaxispharm.com. The SPAAC reaction between the BCN core and an azide-functionalized molecule results in the formation of a stable triazole linkage broadpharm.comuu.nlaxispharm.com. Compared to other strained cyclooctynes like dibenzocyclooctyne (DBCO), BCN offers advantages such as lower lipophilicity and the prevention of regioisomer formation in the click reaction due to its plane of symmetry rsc.orgnih.gov.

Functionality of the N-Hydroxysuccinimide (NHS) Ester for Amine Bioconjugation

This compound is frequently used in its activated form, the N-hydroxysuccinimide (NHS) ester. The NHS ester is formed by coupling the carboxylic acid group of this compound with N-Hydroxysuccinimide (NHS) wikipedia.org. This activated ester is highly reactive towards primary amines (R-NH2), commonly found in the side chains of lysine (B10760008) residues on proteins or at the N-terminus of peptides wikipedia.orgfishersci.ca. The reaction between the NHS ester and a primary amine results in the formation of a stable amide bond, releasing NHS as a leaving group wikipedia.orgfishersci.ca. This facile and specific reaction makes the NHS ester a widely used functional group for covalently conjugating this compound to amine-containing biomolecules under mild conditions, often in aqueous buffers at physiological pH broadpharm.comacs.orgnih.govresearchgate.netacs.org. This allows for the efficient introduction of the reactive BCN handle onto antibodies, peptides, oligonucleotides, and other amine-functionalized molecules for subsequent click chemistry reactions with azide-tagged partners broadpharm.comacs.orgnih.govresearchgate.netacs.org.

Diastereoisomerism in this compound Systems

The bicyclo[6.1.0]non-4-yne core of this compound exhibits stereoisomerism due to the fusion of the cyclopropane ring to the nine-membered ring. This leads to the existence of exo and endo diastereomers, which can have implications for the compound's conformation and reactivity.

Elucidation of exo- and endo-BCN Stereochemistry

The bicyclo[6.1.0]non-4-yne structure features a cyclopropane ring fused to a nine-membered ring containing an alkyne. The substituents on the cyclopropane ring relative to the larger ring define the stereochemistry as either exo or endo. In the case of BCN derivatives like this compound, the linker (and thus the O-acetic acid moiety) is typically attached to one of the carbons of the cyclopropane ring, often the C9 position. The exo isomer has the substituent on the same side as the alkyne bridge, while the endo isomer has the substituent on the opposite side sciprofiles.comresearchgate.netacs.org. The synthesis of BCN often yields a mixture of these diastereomers sciprofiles.comresearchgate.netacs.org.

Implications of Diastereomeric Purity on Reaction Kinetics and Efficiency

The diastereomeric purity of this compound can significantly impact its performance in SPAAC reactions. While both exo-BCN and endo-BCN can undergo cycloaddition with azides, their reaction kinetics can differ acs.org.

Studies have shown that the endo-BCN diastereomer may exhibit reduced steric hindrance compared to the exo form, potentially leading to faster conjugation rates with bulky azides vulcanchem.com. For instance, in a polar solvent mixture of CD3CN/D2O (1:2), the endo-BCN diastereomer showed a slightly higher second-order rate constant (0.29 M⁻¹ s⁻¹) in reaction with benzyl (B1604629) azide (B81097) compared to the exo-BCN diastereomer (0.19 M⁻¹ s⁻¹) acs.org.

The difference in steric structure between the diastereomers can also influence the efficiency of bioconjugation and the properties of the resulting conjugates acs.org. Research suggests that the endo-BCN derived SPAAC products may have a more relaxed and open structure, which has been leveraged in developing protein conjugation strategies acs.org.

While detailed kinetic data specifically for this compound diastereomers reacting with a wide range of azides is not extensively available in the provided snippets, the general principles observed for exo- and endo-BCN in SPAAC reactions highlight the importance of diastereomeric considerations acs.org. The differential properties, such as fluorescence quenching, observed with different BCN diastereomers further underscore the impact of stereochemistry on the functional outcome of reactions vulcanchem.com.

Table 1: Selected Physicochemical Properties of this compound NHS Ester

| Property | Value/Description |

| Molecular Formula | C16H19NO5 |

| Molecular Weight | 305.32 g/mol vulcanchem.com or 334.27 g/mol (deprotonated form) vulcanchem.com |

| Solubility | DMF, DMSO, aqueous buffers (pH 8.3–8.5) vulcanchem.com |

| Stability | Hydrolyzes at pH > 8.5; stable at −20°C vulcanchem.com |

| Diastereomer Ratio (typical synthetic mixture) | 5:3 (exo:endo) vulcanchem.com |

Table 2: Comparative SPAAC Reaction Kinetics of BCN Diastereomers with Benzyl Azide

| Diastereomer | Solvent | Second-Order Rate Constant (k₂) |

| endo-BCN | CD3CN/D2O (1:2) | 0.29 M⁻¹ s⁻¹ acs.org |

| exo-BCN | CD3CN/D2O (1:2) | 0.19 M⁻¹ s⁻¹ acs.org |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Acetic acid | 176 nih.gov |

| (Benzyloxy)acetic acid | 290301 nih.gov |

| Benzyl azide | Not found |

| Bicyclo[6.1.0]nonyne (BCN) | Not found |

| This compound | Not found |

| This compound NHS Ester | Not found |

| N-hydroxysuccinimide (NHS) | Not found |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Not found |

| Dimethylformamide (DMF) | Not found |

| Diisopropylethylamine (DIEA) | Not found |

| Cyclooctyne (B158145) | Not found |

| 1,5-cyclooctadiene (B75094) | Not found |

| Ethyl diazoacetate | Not found |

This compound, a derivative featuring the strained bicyclo[6.1.0]nonyne (BCN) core, is a key molecule in the realm of bioorthogonal click chemistry, particularly for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compound's structure and stereochemistry play a crucial role in its reactivity and applications in bioconjugation.

Synthetic Methodologies for Bcn O Acetic Acid and Analogous Bcn Scaffolds

Strategies for the Construction of the Bicyclo[6.1.0]nonyne Core

The bicyclo[6.1.0]nonyne core, a strained cyclic alkyne, is a key structural element. Its synthesis often originates from 1,5-cyclooctadiene (B75094). nih.govrsc.orgacs.orgnih.gov

Cyclopropanation Routes for BCN Moiety Synthesis

A common initial step in the synthesis of the BCN core is the cyclopropanation of 1,5-cyclooctadiene. This reaction typically employs diazo compounds, such as ethyl diazoacetate, in the presence of metal catalysts, particularly rhodium(II) catalysts like rhodium(II) acetate (B1210297) (Rh₂(OAc)₄). nih.govrsc.orgacs.orgnih.gov Copper(II) sulfate (B86663) has also been reported as a catalyst for this cyclopropanation. nih.gov

The cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate yields bicyclo[6.1.0]non-4-ene-9-carboxylate derivatives. nih.govacs.org This reaction can produce a mixture of diastereomers. nih.govrsc.orgacs.org

Regioselective and Stereoselective Approaches in BCN Synthesis

Achieving regioselectivity and stereoselectivity in the cyclopropanation step is crucial for efficient synthesis of specific BCN isomers. While Rh₂(OAc)₄ catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate can result in a mixture of syn and anti diastereomers with limited selectivity (e.g., 47:53 syn/anti), the use of specific rhodium(II) catalysts can improve selectivity. nih.govacs.org For instance, Rh₂(S-BHTL)₄ has been shown to provide the BCN precursor with higher syn selectivity (79:21 syn:anti). nih.govacs.orgacs.orgnih.gov Other catalysts like Rh₂(S-PTTL)₄ and Rh₂(S-NTTL)₄ also show some syn selectivity, albeit lower (68:32 syn:anti). nih.gov Rh₂(TPA)₄ has demonstrated anti-selectivity (31:69 syn:anti). nih.gov

Following cyclopropanation, further steps are required to introduce the alkyne functionality. This often involves functional group transformations of the cyclopropane-containing intermediate. One approach involves the reduction of the ester group to an alcohol, followed by bromination and elimination to generate the alkyne. rsc.orgnih.govresearchgate.net

Diastereomeric Control in BCN Scaffold Preparation (exo- and endo-BCN)

The bicyclo[6.1.0]nonyne structure can exist as exo and endo diastereomers, depending on the relative orientation of the fused cyclopropane (B1198618) ring to the larger nine-membered ring. vulcanchem.comacs.org The initial cyclopropanation of 1,5-cyclooctadiene can yield both exo and endo isomers. rsc.orgnih.govresearchgate.net Separation of these diastereomers can be achieved through techniques like column chromatography. nih.gov

While the standard synthesis often yields a greater amount of the exo-BCN diastereomer (e.g., a 5:3 exo:endo ratio in a synthetic mixture), the endo isomer is sometimes preferentially utilized in bioorthogonal reactions and can exhibit slightly higher reactivity in certain strain-promoted cycloadditions. acs.org However, both isomers are generally sufficiently reactive for chemical tagging applications. google.com Diastereomeric control during synthesis can involve the use of chiral auxiliaries or enantioselective catalysts. Furthermore, ester hydrolysis under epimerizing conditions can be employed to convert a mixture of syn and anti diastereomers to a single diastereomer of the corresponding carboxylic acid. nih.govacs.org

Synthesis of the O-Acetic Acid Linker Segment

The O-acetic acid linker connects the BCN core to a functional group, often for subsequent conjugation. The synthesis of this segment involves introducing the acetic acid functionality and coupling it to a BCN-containing precursor.

Functional Group Interconversions for Carboxylic Acid Precursors

The acetic acid portion of the linker implies a carboxylic acid functional group. Precursors to this can involve various functional groups that are subsequently converted to the carboxylic acid. While the provided information does not detail specific functional group interconversions directly leading to the O-acetic acid linker on a BCN core, general methods for generating carboxylic acids include the hydrolysis of esters, nitriles, or amides, or the oxidation of primary alcohols or aldehydes. rsc.org For example, hydrolysis of a nitrile intermediate has been used to afford a BCN amino acid. rsc.org

Coupling Strategies for BCN-Acetic Acid Formation

The formation of the BCN-O-Acetic Acid structure requires coupling a BCN-containing molecule with an acetic acid equivalent or a precursor that generates the O-acetic acid linkage. One reported synthetic route to a this compound derivative, specifically this compound NHS Ester, involves the activation of 2-azidoacetic acid followed by coupling with a BCN-amine. vulcanchem.com While this example involves an azidoacetic acid and an amine, the principle of activating a carboxylic acid derivative and coupling it to a BCN scaffold is relevant.

Another approach involves preparing BCN carboxylic acid as an intermediate and then coupling it with a scaffold using coupling reagents like EDCI/HOBt. nih.gov This suggests that forming a carboxylic acid directly attached to the BCN core, which could then be further functionalized to an O-acetic acid linker, is a viable strategy.

The synthesis of this compound NHS Ester, a reactive derivative, involves sequential activation and coupling steps. vulcanchem.com This includes activating 2-azidoacetic acid with coupling agents like N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an NHS ester intermediate. vulcanchem.com This activated ester can then be coupled with a BCN-amine. vulcanchem.com While this specific example links an azido (B1232118) group via an amide bond, it illustrates the use of coupling reagents to form a linkage to the BCN core. To form an ether linkage (the "O" in this compound), a BCN alcohol precursor would likely be coupled with an activated form of acetic acid or an acetic acid derivative containing a leaving group.

Data tables summarizing key synthetic steps and yields for BCN core synthesis are available in the literature. For example, the Rh₂(S-BHTL)₄ catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate can yield syn-3 in 65% yield after chromatography. nih.gov Subsequent reduction of syn-3 can provide a BCN precursor alcohol in high yield (86%). nih.gov Another synthesis route reports obtaining a mixture of exo-3 and endo-3 from the reaction of ethyl diazoacetate with 1,5-cyclooctadiene in the presence of rhodium acetate. rsc.orgresearchgate.net

Table 1: Representative Yields in BCN Core Synthesis Steps

| Starting Material | Reagents/Conditions | Product | Selectivity | Yield | Source |

| 1,5-Cyclooctadiene | Ethyl diazoacetate, Rh₂(OAc)₄ | Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | 47:53 syn/anti | High | nih.govacs.org |

| 1,5-Cyclooctadiene | Ethyl diazoacetate, Rh₂(S-BHTL)₄ | Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate | 79:21 syn/anti | 65% (syn-3) | nih.gov |

| syn-Ethyl ester | LiAlH₄, THF | BCN precursor alcohol | N/A | 86% | nih.gov |

| Carboxylic acid intermediate (alkene) | Bromination, KOtBu, THF | BCN carboxylic acid | N/A | N/A | nih.gov |

| endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | p-nitrophenyl chloroformate, pyridine, DCM | Activated BCN precursor | N/A | 78% | nih.gov |

Note: Yields and selectivities can vary depending on specific reaction conditions and scale.

Terminal Functionalization for this compound Derivatization

The carboxylic acid group in this compound provides a versatile handle for derivatization, enabling its conjugation to molecules containing primary amines or other nucleophilic groups. This is commonly achieved by activating the carboxylic acid.

Activation of the Carboxylic Acid Moiety to N-Hydroxysuccinimide (NHS) Esters

One of the most widely used methods for activating the carboxylic acid moiety of this compound for conjugation is its conversion to an N-Hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds under mild physiological or slightly alkaline conditions (pH 7.2 to 9) thermofisher.comresearchgate.net. This reaction releases N-hydroxysuccinimide as a water-soluble byproduct, simplifying purification researchgate.net.

The synthesis of NHS esters typically involves the reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) researchgate.netthieme-connect.com. For example, the synthesis of a this compound NHS ester can involve reacting the carboxylic acid with NHS and EDC in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) vulcanchem.comnih.gov.

A reported synthesis of an anti-BCN-COOH NHS ester involved dissolving the carboxylic acid in DCM, followed by the sequential addition of N-hydroxysuccinimide and EDC hydrochloride. nih.gov. The reaction mixture was stirred overnight at room temperature, yielding the crude NHS ester after workup nih.gov. Purification by column chromatography was then performed nih.gov.

Table 1 summarizes typical reagents and conditions for NHS ester formation from carboxylic acids.

| Reagents | Coupling Agent | Solvent | Temperature |

| N-Hydroxysuccinimide (NHS) | EDC or DCC | DMF, DCM, Acetone | RT to 50°C |

Note: Specific conditions may vary depending on the specific this compound derivative and desired yield/purity.

Alternative Activating Groups for Amine-Reactive Conjugation

While NHS esters are prevalent, other activating groups can also be employed for amine-reactive conjugation of this compound. These alternative methods offer different reactivity profiles, byproduct characteristics, and reaction conditions. Some alternative activating groups for carboxylic acids that react with amines include:

Sulfo-NHS esters: Similar to NHS esters but possess a sulfonate group, increasing water solubility. This makes them useful for conjugating to molecules in aqueous environments and prevents them from crossing cell membranes, enabling cell surface labeling thermofisher.com.

Pentafluorophenyl (PFP) esters: These activated esters are also reactive towards amines and can offer different stability profiles compared to NHS esters.

Mixed Anhydrides: Formed by reacting the carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) and a tertiary base, followed by the addition of NHS or the amine directly thieme-connect.com.

Acyl Halides (e.g., acyl chlorides): Highly reactive but can be less selective and may require anhydrous conditions. An anecdotal method for making NHS esters involves reacting the thallium salt of NHS with an acyl chloride thieme-connect.com.

Carbodiimides alone: While carbodiimides like EDC and DCC are coupling agents for NHS ester formation, they can also directly couple carboxylic acids to amines, although this can lead to side reactions and the formation of a urea (B33335) byproduct that may be difficult to remove researchgate.net.

The choice of activating group depends on factors such as the solubility of the this compound derivative, the nature of the molecule to be conjugated, the required reaction conditions (e.g., pH, solvent), and the desired stability of the activated intermediate.

Scalable Synthesis and Process Optimization for this compound Production

The scalable synthesis and process optimization of this compound are crucial for its broader application in research and potential therapeutic or diagnostic uses. While laboratory-scale syntheses provide proof of concept, scaling up requires careful consideration of efficiency, cost, purity, and environmental impact.

The synthesis of BCN scaffolds, including those that can be converted to this compound, often starts from readily available materials like 1,5-cyclooctadiene nih.govnih.govnih.gov. A key step in many synthetic routes is the cyclopropanation of 1,5-cyclooctadiene, which can influence the diastereoselectivity of the resulting BCN precursor nih.gov. Optimizing this step for higher yields and desired diastereoselectivity is important for scalability nih.gov.

One reported concise synthesis of anti-BCN-COOH, a diastereomer relevant to this compound, involves a three-step route starting from 1,5-cyclooctadiene nih.gov. This route was highlighted for not requiring dry solvents or chromatographic separation of diastereoisomers in certain steps, which can be advantageous for scaling up nih.gov.

Process optimization for this compound production would involve:

Reducing Costs: Utilizing less expensive reagents and solvents, and optimizing reaction conditions to reduce energy consumption.

Enhancing Purity: Developing efficient purification methods that are suitable for large scale, such as crystallization or optimized chromatography.

Minimizing Byproducts and Waste: Designing greener synthetic routes with fewer and less toxic byproducts, and exploring recycling or recovery of reagents and solvents.

Exploring Continuous Flow Chemistry: Industrial production often benefits from continuous flow processes, which can offer better control, heat transfer, and safety compared to batch processes vulcanchem.com. Scaling up production may necessitate optimized continuous-flow reactors to enhance yield and purity vulcanchem.com.

Diastereomeric Control: Depending on the application, the desired diastereomer (endo or exo) of the BCN scaffold may be preferred vulcanchem.com. Developing synthetic strategies that favor the formation of the desired diastereomer or efficient methods for separating diastereomers is important for producing a consistent product.

While specific detailed process optimization data for this compound production on a large industrial scale is not extensively available in the public domain, the principles of chemical process engineering, including reaction optimization, separation techniques, and reactor design, would be applied to transition from laboratory-scale synthesis to larger-scale production.

Table 2 shows a simplified comparison of reported synthetic routes for BCN-COOH, highlighting aspects relevant to scalability.

| Synthetic Route Description | Starting Material | Number of Steps | Overall Yield (Reported) | Key Advantages for Scalability |

| Concise three-step synthesis of anti-BCN-COOH nih.gov | 1,5-cyclooctadiene | 3 | 32% | Avoids dry solvents and chromatographic separation in certain steps |

| Route involving selective hydrolysis of ester mixture nih.gov | Ester mixture | - | Good yields for acids | Eliminates laborious chromatographic separation of esters |

| Route combining reported procedures for BCN carboxylic acid rsc.org | Not specified | - | Satisfactory purity (crude) | Used for preparing linker in amidite form |

Note: Yields and advantages are based on reported findings and may vary depending on specific conditions.

Further research and development in process chemistry are essential to optimize the synthesis of this compound for large-scale production, ensuring cost-effectiveness, high purity, and sustainability.

Reaction Mechanisms of Bcn O Acetic Acid in Bioorthogonal Systems

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a widely used click chemistry method that allows the formation of a stable triazole linkage between a strained alkyne, such as the BCN core of BCN-O-Acetic Acid, and an azide (B81097). rsc.org This reaction is metal-free, making it suitable for biological applications where the presence of metal catalysts like copper can be cytotoxic. broadpharm.comacs.org The driving force for the SPAAC reaction is the release of ring strain in the cyclic alkyne upon formation of the triazole. magtech.com.cnnih.gov

Mechanistic Pathways of the [3+2] Dipolar Cycloaddition

The SPAAC reaction between a strained alkyne and an azide is a 1,3-dipolar cycloaddition. It is generally considered to proceed via a concerted, pericyclic mechanism, similar to the classical Huisgen cycloaddition, but without the need for a catalyst due to the alkyne's ring strain. acs.orgorganic-chemistry.orgresearchgate.net The reaction involves the cycloaddition of the azide (the 1,3-dipole) to the alkyne (the dipolarophile), forming a five-membered 1,2,3-triazole ring. rsc.orgacs.orgorganic-chemistry.org The transition state involves the suprafacial interaction of the 4π electrons of the azide and the 2π electrons of the alkyne. organic-chemistry.org

While the canonical mechanism involves the HOMO of the azide and the LUMO of the alkyne (normal electron demand), studies have indicated that for electron-deficient aryl azides reacting with more electron-rich cyclooctynes like BCN, an inverse electron-demand mechanism involving the HOMO of the alkyne and the LUMO of the azide can also contribute to the reactivity. nih.govthieme-connect.denih.gov

Factors Influencing SPAAC Reactivity with this compound (e.g., ring strain, electronic effects)

The reactivity of this compound in SPAAC is significantly influenced by several factors:

Ring Strain: The primary driving force is the substantial ring strain in the bicyclo[6.1.0]nonyne core. magtech.com.cnnih.gov This strain elevates the ground state energy of the alkyne, lowering the activation energy required for the cycloaddition. thieme-connect.de

Electronic Effects: Electronic properties of both the alkyne and the azide reaction partners play a crucial role. Electron-withdrawing groups on the azide can accelerate the reaction, particularly with electron-rich alkynes like BCN, potentially through an inverse electron-demand mechanism. nih.govthieme-connect.denih.gov Conversely, the electronic nature of substituents on the BCN core can also influence reactivity by affecting the electron density of the alkyne bond. thieme-connect.deresearchgate.net

Solvent Effects: The reaction rate can be influenced by the solvent. For instance, protic solvents like methanol (B129727) can enhance the reaction rate in some cycloaddition reactions involving cyclooctynes. acs.org Water has also been shown to affect 1,3-dipolar cycloaddition rates. nih.gov

Steric Effects: Steric hindrance around the alkyne or the azide can impede the approach of the two reacting species in the transition state, thus lowering the reaction rate. researchgate.net

Comparative Reactivity of exo- and endo-BCN Diastereomers in SPAAC

BCN, including the BCN core in this compound, exists as exo and endo diastereomers due to the fusion of the cyclopropane (B1198618) ring to the cyclooctyne (B158145). nih.gov These diastereomers can exhibit differences in reactivity in SPAAC reactions. While some studies indicate similar reactivities for exo- and endo-BCN with certain azides, others suggest that the endo isomer can be slightly more reactive. nih.govlumiprobe.com

Computational studies and experimental data suggest that the endo isomer may exhibit higher reactivity in strain-promoted cycloadditions compared to the exo form. For example, in a polar solvent mixture (CD₃CN/D₂O 1:2) with benzyl (B1604629) azide, endo-BCN showed a slightly higher second-order rate constant (0.29 M⁻¹s⁻¹) compared to exo-BCN (0.19 M⁻¹s⁻¹). nih.gov The predominant use of the endo-BCN diastereomer in bioorthogonal reactions might be partly attributed to it being slightly more reactive and potentially more commercially available. nih.gov Differences in steric hindrance in the transition state have been proposed as a factor influencing the comparative reactivity of the diastereomers, particularly when reacting with bulky azides. vulcanchem.com

Here is a table summarizing comparative SPAAC reactivity data for exo- and endo-BCN with benzyl azide:

| Alkyne Diastereomer | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| endo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | Not specified | 0.29 | nih.gov |

| exo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | Not specified | 0.19 | nih.gov |

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction between tetrazines and strained dienophiles, such as the BCN alkyne, is another powerful bioorthogonal click chemistry tool known for its exceptionally fast kinetics. acs.orgresearchgate.netrsc.orgacs.org In contrast to the normal electron-demand Diels-Alder reaction, the IEDDA involves an electron-poor diene (tetrazine) reacting with an electron-rich dienophile (alkyne or alkene). researchgate.net

Reaction Mechanisms with Tetrazine Derivatives and BCN

The IEDDA reaction between a tetrazine and a strained alkyne like BCN proceeds via a [4+2] cycloaddition. researchgate.net The reaction involves the formation of a six-membered ring transition state. researchgate.net Following the initial cycloaddition, the highly strained intermediate undergoes a retro-Diels-Alder reaction with the extrusion of a molecule of nitrogen gas (N₂), leading to the formation of a stable pyridazine (B1198779) product. researchgate.netrsc.org

The mechanism is characterized by the interaction between the HOMO of the dienophile (BCN alkyne) and the LUMO of the electron-poor diene (tetrazine). researchgate.netrsc.org The rate of the IEDDA reaction is significantly influenced by the energy gap between these frontier molecular orbitals; a smaller HOMO dienophile–LUMO diene energy difference leads to faster reaction kinetics. rsc.org

Kinetic Advantage of IEDDA over SPAAC for Specific Applications

IEDDA reactions, particularly those involving tetrazines and strained dienophiles like BCN or trans-cyclooctene (B1233481) (TCO), generally exhibit significantly faster reaction kinetics compared to SPAAC reactions. acs.orgrsc.orgacs.orgresearchgate.net Second-order rate constants for IEDDA reactions can range from 1 to 10⁶ M⁻¹s⁻¹ in water at 25 °C, while SPAAC reactions typically have rate constants in the range of 0.05–1 M⁻¹s⁻¹ for BCN with azides. vulcanchem.comacs.orgacs.orgresearchgate.net Some highly optimized SPAAC reactions with electron-poor azides and BCN can reach rates up to ~2-2.9 M⁻¹s⁻¹. nih.govacs.org

This substantial kinetic advantage of IEDDA makes it particularly attractive for applications requiring very fast labeling or conjugation, such as in vivo pretargeting strategies or reactions involving low concentrations of reactants. rsc.orgrsc.org While SPAAC is a robust and widely used bioorthogonal reaction, the faster kinetics of IEDDA can be crucial for minimizing reaction times and outcompeting potential off-target reactions in complex biological environments. rsc.orgrsc.org

Here is a table comparing typical reaction rate ranges for SPAAC and IEDDA involving BCN:

| Reaction Type | Reaction Partners | Typical Second-Order Rate Constant Range (M⁻¹s⁻¹) | Notes | Reference |

| SPAAC | BCN + Azide | 0.05 - 1 (up to ~2.9 with electron-poor azides) | Rate depends on azide and BCN properties | vulcanchem.comacs.orgnih.govacs.orgresearchgate.netacs.org |

| IEDDA | BCN + Tetrazine | ~400 - >1000 | Rate depends on tetrazine structure | acs.orgrsc.orgnih.gov |

Note: Specific rate constants can vary depending on the exact structures of the reaction partners, solvent, temperature, and other reaction conditions.

Amide Bond Formation via NHS Ester Chemistry

The NHS ester functional group within this compound is specifically designed to react with primary amines, forming a stable amide bond. vulcanchem.comaxispharm.com This reaction is a cornerstone of bioconjugation strategies, enabling the attachment of this compound to lysine (B10760008) residues on proteins or to the N-terminus of peptides. vulcanchem.comnih.govrsc.org

Nucleophilic Acyl Substitution Mechanisms with Primary Amines

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. nih.govrhhz.net The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This attack forms a tetrahedral intermediate. rhhz.net Subsequently, the N-hydroxysuccinimide leaving group is expelled, regenerating the carbonyl and forming a stable amide bond between the molecule bearing the primary amine and the this compound derivative. nih.govrhhz.net This mechanism is widely accepted for amide bond formation from activated esters and amines. rhhz.net

Optimization of Reaction Conditions for Efficient Bioconjugation

Efficient bioconjugation using this compound NHS ester requires careful optimization of reaction conditions, particularly pH and reaction time. The reaction is typically performed in aqueous buffers. nih.gov The optimal pH for the reaction between NHS esters and primary amines is generally in the range of 7-9. rsc.orgnih.gov At lower pH, the amine is protonated, reducing its nucleophilicity. At higher pH, the rate of hydrolysis of the NHS ester increases, competing with the desired amine reaction. rsc.orgnih.gov

Studies have shown that while the reaction rate is slower at neutral pH, it is favored over the hydrolysis of the NHS ester. nih.gov Conversely, at a pH closer to 9, the reaction with amines is more efficient due to a higher degree of amine deprotonation, but hydrolysis is also more significant. nih.gov Reaction times are typically in the range of 1-2 hours at room temperature. nih.gov A molar excess of the NHS ester is often used to ensure high labeling efficiency, particularly for proteins with multiple lysine residues. vulcanchem.com

Data on the stability of NHS esters highlights the importance of pH control. NHS esters have a reported half-life of approximately 4-5 hours at pH 7, 1 hour at pH 8, and only 10 minutes at pH 8.6. rsc.org This underscores the need to balance reaction kinetics with reagent stability in aqueous environments.

Orthogonal Reactivity Strategies Incorporating this compound

The presence of both a BCN group and an NHS ester in this compound allows for orthogonal reactivity, meaning these functional groups can react independently with their specific partners without significant cross-reactivity under appropriate conditions. vulcanchem.comaxispharm.com This orthogonality is crucial for performing sequential or simultaneous conjugation reactions in complex biological mixtures.

Multi-Component Conjugation Strategies Utilizing Different Click Chemistries

The orthogonal reactivity of this compound facilitates multi-component conjugation strategies. For example, a biomolecule can first be modified with this compound via its NHS ester reacting with primary amines on the biomolecule. Subsequently, an azide-functionalized molecule (e.g., a fluorescent dye, a drug payload, or another biomolecule) can be conjugated to the BCN-modified biomolecule through the SPAAC reaction between the BCN group and the azide. vulcanchem.combachem.com

Alternatively, a molecule could first be functionalized with an azide, and a primary amine-containing molecule could be functionalized with this compound via its NHS ester. Then, the azide and BCN groups could react. This sequential approach allows for the precise assembly of complex bioconjugates with defined stoichiometry and linkages.

Furthermore, this compound can be incorporated into strategies involving other bioorthogonal reactions. For instance, the BCN group can also react rapidly with tetrazines via an inverse electron-demand Diels-Alder reaction, which is one of the fastest bioorthogonal reactions known. nih.govrsc.orgescholarship.org This opens up possibilities for multi-component systems involving amines, azides, and tetrazines, utilizing the selective reactivity of this compound alongside other bioorthogonal handles. rsc.orgnih.govrsc.org The ability to perform these distinct reactions in a single system allows for the creation of complex, multi-functional biomolecular constructs for various applications, including targeted drug delivery and advanced imaging. vulcanchem.comnih.govbachem.com

Kinetic and Mechanistic Investigations of Bcn O Acetic Acid Reactions

Determination of Reaction Rate Constants and Activation Parameters

The dual functionality of BCN-O-Acetic Acid dictates its reactivity profile, which is primarily characterized by two distinct reaction pathways: the strain-promoted azide-alkyne cycloaddition (SPAAC) involving the BCN moiety and the acylation of primary amines by the NHS ester. The kinetic parameters associated with these reactions provide a quantitative framework for understanding their rates and energy landscapes.

Pseudo-First-Order and Second-Order Kinetic Studies

The reaction between the NHS ester of this compound and a primary amine is fundamentally a second-order reaction, as its rate is dependent on the concentrations of both the ester and the amine. magritek.com However, for kinetic analysis, the reaction is often simplified by using a large excess of the amine. Under these conditions, the amine concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics, where the observed rate is proportional only to the concentration of the this compound NHS ester. thermofisher.com

The second-order rate law is expressed as: Rate = k[this compound-NHS][Amine]

Under pseudo-first-order conditions, where [Amine] ≫ [this compound-NHS], this simplifies to: Rate = k'[this compound-NHS], with k' = k[Amine]

In contrast, the SPAAC reaction between the BCN group and an azide (B81097) is inherently a second-order process. researchgate.netnih.gov Extensive research has been conducted to determine the second-order rate constants for various BCN derivatives in SPAAC reactions, which is crucial for comparing the efficiencies of different strained alkynes.

Table 1: Representative Second-Order Rate Constants for BCN Reactions

| Reactants | Solvent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| endo-BCN + Benzyl (B1604629) Azide | DMSO | 0.15 nih.gov |

| endo-BCN + 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 219 ± 14 acs.org |

| endo-BCN + 4-tert-butyl-1,2-benzoquinone | Methanol (B129727) | 838 ± 22 acs.org |

| BCN + N-phenylsydnone | - | 0.054 escholarship.org |

| BCN + Tetrazole | - | 11,400 - 39,200 nih.gov |

This table provides a selection of published rate constants for reactions involving the BCN moiety with various reaction partners, illustrating its reactivity. The specific rate for this compound will be influenced by the acetic acid NHS ester linker.

Temperature Dependence and Arrhenius Parameters

The influence of temperature on the reaction rate of this compound is described by the Arrhenius equation. This equation connects the rate constant (k) with the activation energy (Ea) and the pre-exponential factor (A), which is related to the frequency of correctly oriented collisions.

k = A * exp(-Ea / RT)

In this equation, R represents the universal gas constant and T is the absolute temperature in Kelvin. By measuring the rate constant at various temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy and pre-exponential factor. rsc.org For example, studies on the reactions of endo-BCN have yielded activation enthalpies (ΔH‡), which are closely related to the activation energy. acs.org

Table 2: Activation Parameters for endo-BCN Reactions

| Reaction | ΔH‡ (kcal/mol) |

| endo-BCN + 4-tert-butyl-1,2-benzoquinone | 4.5 ± 0.3 acs.org |

| OCT + 4-tert-butyl-1,2-benzoquinone | 7.3 ± 0.4 acs.org |

| DIBAC + 4-tert-butyl-1,2-benzoquinone | 12.1 ± 0.5 acs.org |

This table displays the activation enthalpies for the reaction of different cyclooctynes, offering insight into the energy barriers of these reactions. A lower activation enthalpy corresponds to a faster reaction rate at a given temperature.

Influence of Solvent Systems and pH on Reaction Kinetics

The reaction environment, specifically the solvent and pH, plays a critical role in the kinetics and outcome of reactions involving this compound.

Aqueous vs. Organic Solvent Systems

The choice of solvent can significantly impact both the SPAAC and NHS ester reactions. The rate of the SPAAC reaction is influenced by solvent properties such as polarity and viscosity. acs.org It has been observed that mixtures of organic solvents and water can modulate the reaction rates of BCN and other cyclooctynes. acs.org

For the NHS ester functionality, reactions with amines are generally more efficient in anhydrous organic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) compared to aqueous solutions. nih.gov This is primarily because the competing hydrolysis of the ester is minimized in the absence of water. nih.gov However, for bioconjugation applications, reactions are typically performed in aqueous buffers to ensure the stability and solubility of the biomolecules. acs.org In such cases, the use of organic co-solvents may be required to dissolve hydrophobic reactants. acs.org

Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis

A variety of spectroscopic techniques are essential for monitoring the progress of reactions involving this compound and for conducting detailed kinetic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful method for real-time monitoring of chemical reactions. magritek.comresearchgate.netacs.orgnih.govresearchgate.net In the case of the SPAAC reaction of BCN, the disappearance of the characteristic proton signals of the BCN ring and the emergence of new signals corresponding to the triazole product can be tracked over time to determine the reaction kinetics. acs.orgnih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a widely used technique for studying the kinetics of NHS ester hydrolysis. The N-hydroxysuccinimide anion, which is released upon hydrolysis, exhibits a characteristic absorbance at approximately 260 nm. acs.orgacs.orgnih.govconicet.gov.ar By monitoring the increase in absorbance at this wavelength, the rate of hydrolysis can be accurately quantified. acs.orgnih.gov

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy allows for the in-line monitoring of reactions in solution. nih.gov For the SPAAC reaction, the progress can be followed by monitoring the disappearance of the azide peak, which typically appears around 2100 cm⁻¹. nih.gov For the NHS ester reaction, the characteristic carbonyl stretching frequencies of the ester and the newly formed amide can be observed. acs.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is a valuable tool for identifying reactants, intermediates, and products within a reaction mixture. mdpi.com When coupled with a separation technique such as liquid chromatography (LC-MS), it allows for the quantification of different species over time, enabling the determination of reaction kinetics.

These spectroscopic methods provide the essential data needed to elucidate the kinetic and mechanistic details of reactions involving this compound, thereby facilitating the optimization of reaction conditions for its diverse applications.

UV/Vis Spectroscopy for Monitoring Tetrazine Reactions

UV/Vis spectroscopy is a primary tool for measuring the kinetics of the IEDDA reaction between BCN derivatives and tetrazines. This is possible because the reactants and products have distinct optical properties. 1,2,4,5-tetrazines are characteristically colored compounds (often pink or magenta) and possess a unique absorbance peak in the visible or near-UV region of the electromagnetic spectrum (typically between 510-540 nm or around 300 nm, depending on their substitution). nih.govrsc.orgmdpi.com The resulting pyridazine (B1198779) product, however, is colorless and does not absorb in this region. ub.edu

The reaction's progress can be monitored by tracking the disappearance of the tetrazine's characteristic absorbance peak over time. mdpi.com To determine the second-order rate constant (k₂), experiments are typically conducted under pseudo-first-order conditions, where the BCN derivative is used in a significant excess (e.g., 10- to 100-fold) compared to the tetrazine. rsc.orgub.edu Under these conditions, the decay of the tetrazine absorbance follows a first-order exponential decay, from which an observed rate constant (k_obs) is calculated. The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the BCN derivative. ub.edu

For example, the rate constant for the reaction between a BCN-amino acid and a dipyridyl-tetrazine derivative was determined to be (437 ± 13) M⁻¹ s⁻¹ by monitoring the decay of the tetrazine absorbance at 523 nm. rsc.org This technique provides a reliable and accessible method for quantifying the high reaction rates associated with BCN-tetrazine ligations.

NMR Spectroscopy for Reaction Progression and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for gaining detailed structural information and monitoring reaction progress. magritek.com While UV/Vis spectroscopy tracks the consumption of one reactant, NMR can simultaneously observe the disappearance of signals from both reactants and the appearance of signals corresponding to the product, providing a comprehensive view of the reaction mixture's composition in real time. magritek.comosf.io

Product Characterization: Following the reaction, ¹H and ¹³C NMR are used to confirm the structure of the resulting dihydropyridazine (B8628806) or its oxidized pyridazine final product. The spectra of the purified product will show characteristic signals that are distinct from those of the this compound and tetrazine starting materials. For instance, the highly strained alkyne protons of the BCN moiety will be absent, replaced by signals corresponding to the newly formed heterocyclic ring. rsc.orgresearchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of all protons and carbons, confirming the covalent linkage formed during the cycloaddition. osf.ioresearchgate.net

Reaction Progression: NMR is inherently quantitative, meaning the signal intensity is directly proportional to the molar concentration of the nucleus being observed. magritek.com This allows researchers to follow the kinetics of a reaction by acquiring spectra at regular intervals. By integrating the signals for the reactants and products over time, one can plot their concentrations and determine rate constants. This method is particularly valuable for observing the formation of any reaction intermediates or byproducts that might not be detectable by other means. magritek.com

Impact of Steric and Electronic Factors on Reaction Efficiency

The efficiency of the inverse-electron-demand Diels-Alder reaction between this compound and tetrazines is highly tunable by modifying the steric and electronic properties of the reactants. The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (BCN) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). nih.gov

Electronic Factors: The "inverse" nature of this Diels-Alder reaction means it is accelerated by electron-withdrawing groups (EWGs) on the diene (tetrazine) and electron-donating groups (EDGs) on the dienophile. EWGs on the tetrazine ring lower its LUMO energy, which reduces the HOMO-LUMO gap and leads to a significant increase in the reaction rate. nih.govrsc.org

Conversely, attaching electron-donating groups to the tetrazine raises its LUMO energy, slowing the reaction. Research has demonstrated this principle by comparing the reactivity of various substituted tetrazines with BCN. For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479), where the pyridyl groups are electron-withdrawing, reacts much faster than 3,6-diphenyl-1,2,4,5-tetrazine. nih.gov Tetrazines bearing EDGs like methoxy (B1213986) groups exhibit even slower kinetics. nih.gov This relationship allows for the rational design of tetrazine probes with reaction rates tailored for specific applications.

Interactive Data Table: Effect of Tetrazine Electronics on Reaction Rate with BCN The following table presents second-order rate constants (k₂) for the reaction of BCN with various 3,6-disubstituted-1,2,4,5-tetrazines in methanol, illustrating the impact of electronic effects.

| Tetrazine Substituent (R) | Substituent Nature | Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |

| Pyridin-2-yl | Electron-Withdrawing | 118 | nih.gov |

| Phenyl | Neutral/Weakly Withdrawing | 3.6 | nih.gov |

| 4-Fluorophenyl | Weakly Withdrawing | 2.7 | nih.gov |

| 4-Methoxyphenyl | Electron-Donating | 0.58 | nih.gov |

Steric Factors: Steric hindrance plays a critical role in reaction efficiency. Bulky substituents on either the tetrazine or the dienophile can impede the reactants from achieving the necessary transition state geometry for the cycloaddition, thereby reducing the reaction rate. rsc.orgiupac.org For instance, studies have shown that monosubstituted tetrazines can react faster than their disubstituted counterparts, even if the latter bear EWGs, highlighting the importance of steric accessibility. rsc.org Similarly, for the dienophile, substituents near the reactive alkyne of the BCN moiety can sterically hinder the approach of the tetrazine. The exo and endo isomers of BCN derivatives can also exhibit different reactivities due to stereochemical differences that affect the approach to the transition state. rsc.org Careful consideration of steric bulk is therefore essential when designing BCN-tetrazine reaction pairs to ensure efficient ligation.

Applications of Bcn O Acetic Acid in Chemical Biology and Bioconjugation

Site-Specific Bioconjugation to Peptides and Proteins

The modification of peptides and proteins is a cornerstone of chemical biology, enabling the study of protein function, tracking, and the development of protein-based therapeutics. BCN-O-Acetic Acid, particularly in its amine-reactive NHS ester form, serves as a versatile tool for this purpose. axispharm.com

Labeling of Lysine (B10760008) Residues and N-Termini

The primary amine groups (-NH2) found on the N-terminus of all polypeptide chains and on the side chain of lysine (Lys, K) residues are prime targets for bioconjugation. thermofisher.com These amines are typically located on the surface of a protein's native structure and are readily accessible to reagents in an aqueous environment. thermofisher.com The NHS ester derivative of this compound (BCN-OSu) is specifically designed to react with these primary amines under physiological or slightly alkaline pH conditions (typically pH 7.2-9) to form a highly stable amide bond. thermofisher.comrsc.org

This reaction effectively "installs" the BCN group onto the protein. A typical reaction involves incubating the target protein with a molar excess of BCN-OSu, leading to the modification of one or more accessible lysine and N-terminal amines. rsc.org The result is a protein that is now "clickable" and ready for subsequent reaction with any azide-functionalized molecule. rsc.org

| Feature | Description |

| Target Residues | Primary amines on Lysine side chains and the protein N-terminus. thermofisher.com |

| Reagent | This compound N-hydroxysuccinimide ester (BCN-OSu). axispharm.com |

| Reaction Type | Acylation. thermofisher.com |

| Bond Formed | Stable amide bond. thermofisher.com |

| Result | Covalent attachment of a BCN moiety to the protein surface. |

Strategies for Targeted Protein Modification and Functionalization

Once a protein is labeled with BCN, the installed cyclooctyne (B158145) serves as a bioorthogonal handle for a multitude of functionalization strategies via the SPAAC reaction. This two-step approach allows for the attachment of a wide array of molecules that have been tagged with an azide (B81097) group. axispharm.com This methodology is used to conjugate various probes and functional moieties, including:

Fluorescent Dyes: For tracking and visualizing proteins in living cells. axispharm.com

Biotin: For affinity purification and detection applications. axispharm.com

Drug Molecules: For creating targeted therapeutics like antibody-drug conjugates (ADCs). axispharm.com

While standard NHS ester chemistry often results in labeling multiple accessible lysines, more advanced strategies have been developed to achieve greater site-specificity. rsc.org One such method is ligand-directed labeling, where a ligand that binds to a specific site on the protein is equipped with a short-lived NHS ester, guiding the conjugation reaction to a nearby lysine residue. csic.es A more precise method involves the genetic code expansion technique, where an unnatural amino acid containing a BCN group is incorporated at a specific, predetermined site in the protein's sequence during its expression. nih.govgoogle.com This provides ultimate control over the location of the modification.

Development of Protein-Polymer Conjugates

A significant application of this compound is in the creation of protein-polymer conjugates. The attachment of polymers, most notably Poly(ethylene glycol) (PEG), to therapeutic proteins is a well-established strategy to enhance their pharmacokinetic properties, such as increasing their circulatory half-life and reducing immunogenicity. researchgate.netpku.edu.cnnih.gov

The conjugation process typically involves two key steps:

The therapeutic protein is first modified with this compound NHS ester, attaching BCN groups to its surface lysines. researchgate.net

A polymer (e.g., PEG, poly(2-oxazoline) (POX), or polypeptides) functionalized with a terminal azide group is then "clicked" onto the BCN-modified protein via the SPAAC reaction. researchgate.netpku.edu.cn

Research comparing different cyclooctyne linkers has shown that conjugates made using the BCN handle can be more structurally homogeneous than those made with other linkers like DBCO. researchgate.net This field is actively exploring alternatives to PEG to overcome potential issues like immunogenicity, with polymers based on zwitterions and amino acids showing promise. nih.govnih.gov

Functionalization of Nucleic Acids

The principles of bioorthogonal click chemistry enabled by BCN are not limited to proteins and have been successfully extended to the modification of nucleic acids like DNA and RNA. axispharm.com

Site-Specific Labeling of DNA and RNA for Biological Studies

BCN-mediated click chemistry facilitates the site-specific modification of DNA and RNA, which is crucial for studying their biological roles. axispharm.com By incorporating a BCN group at a defined position within an oligonucleotide, researchers can attach a variety of azide-modified functional tags. axispharm.com These tags can include:

Fluorophores: To visualize gene expression and RNA localization within cells. axispharm.com

Affinity Tags: To isolate and study DNA-protein or RNA-protein interactions. axispharm.com

Imaging Agents: To enable advanced imaging modalities. axispharm.com

This precise labeling capability is a powerful tool for elucidating the complex mechanisms of gene regulation and nucleic acid trafficking. axispharm.com

Integration of this compound into Oligonucleotide Synthesis

To achieve site-specific labeling of a nucleic acid, the BCN moiety must be introduced at a precise location during its chemical synthesis. This is accomplished through solid-phase oligonucleotide synthesis using a specialized phosphoramidite (B1245037) building block that has been chemically modified to carry the BCN group.

The this compound structure provides the necessary components for creating such a reagent. The BCN group is the reactive handle for the subsequent click reaction, while the acetic acid portion can serve as a linker to attach the BCN to the phosphoramidite core. During automated synthesis, this BCN-containing phosphoramidite is added at the desired cycle, incorporating it into the growing oligonucleotide chain at a specific nucleotide position. After the synthesis and deprotection is complete, the resulting oligonucleotide contains a single, precisely placed BCN group, ready for conjugation to any azide-bearing molecule.

Development of Chemical Probes and Activity-Based Profiling

The reactivity and stability of the bicyclo[6.1.0]nonyne (BCN) group, particularly when functionalized as this compound, make it a valuable component in the construction of sophisticated chemical probes. These probes are instrumental in activity-based protein profiling (ABPP), a powerful strategy for studying enzyme function directly in native biological systems. The BCN moiety serves as a bioorthogonal handle, allowing for the selective attachment of reporter tags, such as fluorophores or biotin, to target proteins after they have been labeled by the probe.

Design and Synthesis of this compound-Based Fluorescent Probes

The design of fluorescent probes based on this compound leverages the principles of bioorthogonal chemistry, where the BCN group acts as a reactive partner for an azide-tagged molecule in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is highly specific and can proceed within complex biological environments without interfering with native processes. axispharm.com

The synthesis of BCN-based fluorescent reagents typically involves a multi-step process. A core BCN structure, such as (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol, is first prepared. This precursor can then be activated, for example, by conversion to a p-nitrophenyl carbonate mixed ester. chemrxiv.org This activated BCN intermediate can then be reacted with an amine-containing fluorescent dye to form a stable carbamate (B1207046) linkage, yielding the final BCN-conjugated fluorescent probe. chemrxiv.org

An example of this synthetic strategy is the preparation of BCN-based fluorescent reagents RBM5-142 and RBM5-143. The synthesis involved reacting the respective amine precursors with the p-nitrophenyl carbonate mixed ester of BCN, resulting in excellent yields of the final fluorescent probes. chemrxiv.org These probes can subsequently be used to label azide-modified biomolecules for visualization and analysis. chemrxiv.org

Table 1: Example Synthesis of a BCN-Based Fluorescent Reagent

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 4-nitrophenyl chloroformate, pyridine, CH2Cl2, room temperature | BCN p-nitrophenyl carbonate (RBM5-141) | 84% | chemrxiv.org |

This table illustrates a general synthetic route for creating fluorescent probes containing the BCN moiety.

The choice of fluorophore is critical and can be tailored for specific applications, such as selecting dyes with excitation and emission wavelengths in the near-infrared (NIR) region to minimize background autofluorescence in biological samples. mdpi.com

Real-Time Monitoring of Biological Processes

Real-time monitoring of biological processes is crucial for understanding the dynamic nature of cellular events. americanpharmaceuticalreview.comsecurecell.ch this compound and related BCN-containing probes facilitate such monitoring by enabling the time-resolved labeling and visualization of specific biomolecules. By introducing an azide-modified precursor (e.g., an azide-labeled amino acid or sugar) into a biological system, it can be incorporated into proteins or glycans through the cell's own metabolic machinery. nih.gov

At specific time points, a BCN-conjugated fluorescent probe can be added. The ensuing rapid and bioorthogonal SPAAC reaction covalently attaches the fluorophore to the target biomolecule. axispharm.com This "pulse-chase" style of experiment allows researchers to track the synthesis, localization, and turnover of the target molecule in real time using techniques like fluorescence microscopy. rsc.org The advancement of analytical technologies and process analytical sensors has significantly improved the capability for real-time data acquisition and monitoring in bioprocesses. americanpharmaceuticalreview.comresearchgate.net While much of this technology is applied on an industrial scale, such as monitoring acetic acid production, the underlying principles of using specific probes for real-time analysis are shared. nih.govspecac.com

The high reaction kinetics and signal-to-noise ratio of BCN-based probes are particularly advantageous for monitoring dynamic processes, allowing for the capture of transient events within living cells. synaffix.com

Genetic Incorporation of BCN-Containing Amino Acids

A revolutionary approach for site-specifically labeling proteins is the genetic incorporation of unnatural amino acids (UNAAs) containing bioorthogonal handles. mdpi.combiorxiv.org This technique expands the genetic code of an organism, allowing for the introduction of novel chemical functionalities, such as the BCN group, into a protein's primary sequence at a genetically defined position. biorxiv.orgnih.gov

This is achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the UNNA. mdpi.comnih.gov The system requires two key engineered components:

An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the BCN-containing amino acid and charges it onto a cognate tRNA.

An orthogonal transfer RNA (tRNA), such as tRNA CUA, which recognizes the UAG codon in the messenger RNA (mRNA) and delivers the BCN-amino acid to the ribosome during protein translation. mdpi.comacs.org

Researchers have successfully developed and utilized mutant versions of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species to incorporate BCN-lysine (BCNK) into proteins in various host organisms, including E. coli and zebrafish embryos. mdpi.comacs.orgrsc.org This method enables the production of proteins with a single, precisely placed BCN group, ready for highly specific conjugation to a probe of interest. mdpi.combiorxiv.orgnih.gov

Table 2: System for Genetic Incorporation of BCN-Lysine (BCNK)

| Component | Description | Organism of Origin (Example) | Function | Reference |

|---|---|---|---|---|

| Unnatural Amino Acid (UNAA) | Bicyclononyne-lysine (BCNK) | Synthetic | Provides the bioorthogonal BCN handle. | mdpi.comnih.gov |

| Aminoacyl-tRNA Synthetase (aaRS) | Mutant Pyrrolysyl-tRNA Synthetase (PylRS) | Methanosarcina mazei or Methanosarcina barkeri | Specifically charges the tRNA with BCNK. | mdpi.comacs.org |

| Transfer RNA (tRNA) | Pyrrolysine tRNA CUA (tRNA Pyl-CUA) | Methanosarcina species | Recognizes the UAG stop codon in mRNA. | mdpi.comacs.org |

This table summarizes the essential components required for the site-specific incorporation of BCNK into proteins.

Advanced Bioimaging Applications

The unique properties of this compound make it a powerful tool for advanced bioimaging. Its ability to participate in highly efficient and specific catalyst-free click reactions within living systems is a significant advantage for labeling and visualizing cellular components with minimal perturbation. axispharm.comru.nl

Conjugation to Imaging Tags for Cellular and Subcellular Visualization

This compound and its derivatives serve as excellent scaffolds for attaching a wide variety of imaging tags to biomolecules. The most common application involves the SPAAC reaction between a BCN-functionalized probe and an azide-modified target molecule, such as a protein, glycan, or nucleic acid. axispharm.com

Once the BCN handle is in place, it can be conjugated to various imaging tags:

Fluorescent Dyes: A diverse palette of fluorescent dyes (e.g., Alexa Fluor, cyanine (B1664457) dyes) can be equipped with a BCN group. mdpi.comsynaffix.com This allows for multicolor imaging and the visualization of molecular distribution and dynamics in living cells. synaffix.com For instance, researchers have used a BCN-Alexa Fluor 555 conjugate to label azide-containing proteins and have successfully visualized the assembly of fluorescent virus capsids. synaffix.com

Biotin: BCN-biotin conjugates are used for detection via streptavidin, which can be linked to an enzyme (for chromogenic detection) or a fluorophore. This method provides signal amplification and is widely used in techniques like flow cytometry and confocal microscopy. synaffix.comru.nl Labeling of cell surface glycans with BCN-biotin has been shown to yield a higher signal-to-noise ratio compared to other cyclooctyne probes like DIBO. ru.nl

This approach has enabled high-resolution imaging of subcellular structures and the distribution of specific molecules, such as sialic acids on the surface of invading cancer cells, revealing their accumulation at actin-rich contact sites. ru.nl

Table 3: Common Imaging Tags Conjugated to BCN Scaffolds

| Imaging Tag | Detection Method | Common Application | Reference |

|---|---|---|---|

| Alexa Fluor Dyes | Fluorescence Microscopy, Flow Cytometry | Direct visualization of labeled molecules in living or fixed cells. | synaffix.com |

| Cyanine Dyes (e.g., CY-5) | Fluorescence Imaging | Near-infrared (NIR) imaging to reduce background autofluorescence. | mdpi.com |

| Biotin | Streptavidin-Fluorophore/Enzyme Conjugate | Signal amplification for microscopy and western blotting. | synaffix.comru.nl |

This table lists common imaging tags that can be attached via BCN chemistry for cellular visualization.

Development of Theranostic Agents utilizing this compound Scaffolds

Theranostics represents a paradigm in medicine that integrates diagnostic imaging and therapy into a single agent, allowing for simultaneous visualization of disease sites and targeted treatment. nih.govmdpi.com Theranostic agents are typically modular constructs composed of a targeting moiety, a diagnostic agent (imaging), and a therapeutic agent (drug). nih.gov

This compound is an ideal chemical linker for constructing such multi-component theranostic systems. Its bioorthogonal reactivity allows for the precise and stable connection of different molecular entities. A BCN-based theranostic strategy could involve:

Pre-targeting: A targeting molecule (e.g., an antibody specific to a cancer cell surface antigen) functionalized with a BCN group is administered first. After it has accumulated at the target site and cleared from circulation, a second molecule containing both an azide-modified imaging agent (like a PET radionuclide) and an azide-modified therapeutic drug is administered. The SPAAC reaction then localizes the diagnostic and therapeutic payload specifically at the target site.

Modular Assembly: this compound can be used to synthesize a complete theranostic molecule before administration. For example, a targeting peptide, an imaging dye, and a cytotoxic drug could each be functionalized with either an azide or a BCN group and then clicked together to form a single, multifunctional agent. nih.gov

The development of such agents is a key area of research, with various platforms including monoclonal antibodies, peptides, and nanoparticles being explored. nih.govmdpi.com The stability and specificity of the triazole linkage formed by the BCN-azide reaction are critical for ensuring that the theranostic agent remains intact until it reaches its target, thereby increasing efficacy and minimizing off-target effects. axispharm.com

Table 4: Potential Components of a BCN-Based Theranostic Agent

| Component | Function | Example Molecule | Linker Chemistry | Reference |

|---|---|---|---|---|

| Targeting Moiety | Directs the agent to a specific cell or tissue type. | Monoclonal Antibody (e.g., cG250), Peptide | This compound | nih.gov |

| Diagnostic Moiety | Enables visualization of the target site. | Fluorescent Dye, PET Isotope (e.g., 89Zr) | Azide | nih.govnih.gov |

This table outlines the conceptual design of a theranostic agent where this compound could serve as the central linking scaffold.

Multivalent and Orthogonal Labeling Strategies

The strategic application of this compound and its derivatives extends to sophisticated labeling methodologies that enable the study of complex biological systems. These include multivalent approaches to enhance signal or binding affinity and orthogonal strategies for the simultaneous tracking of multiple molecular entities.

Design and Synthesis of Bis- and Multi-BCN Derivatives

The development of molecules bearing multiple bicyclononyne (BCN) moieties, known as bis- or multi-BCN derivatives, is a key strategy for amplifying the effects of molecular probes and for constructing complex biomolecular architectures. nih.gov The underlying principle of multivalency is that simultaneous interactions between multiple ligands on a scaffold and multiple receptors on a target can lead to a significant increase in binding affinity and specificity, an effect known as the multivalent effect. nih.govmdpi.com

The synthesis of these multivalent scaffolds often involves homo-bifunctional linkers. Researchers have successfully synthesized bis-BCN derivatives by taking advantage of the distinct stereochemistry of endo- and exo-BCN isomers. digitellinc.com These linkers can serve as bridges to covalently conjugate biomolecules, such as azido-modified proteins, through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. digitellinc.comresearchgate.net For example, a bis-endo-BCN linker has been demonstrated to effectively conjugate azido-modified bovine serum albumin (BSA). digitellinc.comresearchgate.net The more open three-dimensional structure of the endo-BCN isomer is considered advantageous for the site-specific synthesis of protein conjugates, such as antibody-drug conjugates (ADCs). digitellinc.com

One common synthetic route involves activating a BCN precursor, such as BCN-OH, to an OSu-ester, which then reacts with a linker molecule to form the bis-BCN derivative. rsc.org Another approach involves using BCN carboxylic acid as an intermediate, which is then coupled to a scaffold molecule. rsc.org These synthetic strategies allow for the creation of linkers with varying properties, such as PEG-based linkers that are commercially available for applications like Proteolysis-targeting chimeras (PROTACs). medchemexpress.com The design of these molecules can be tailored for specific applications, including the development of fluorescence turn-on chemical probes and the site-specific modification of macromolecules. digitellinc.comacs.org

| Derivative Type | Key Design Feature | Reported Application | Reference |

|---|---|---|---|

| Bis-exo-BCN Homo-bifunctional Linker | Utilizes the exo stereoisomer of BCN. | Development of fluorescein-based fluorescence turn-on probes for detecting glutathione. | digitellinc.com |

| Bis-endo-BCN Homo-bifunctional Linker | Utilizes the endo stereoisomer of BCN, which has a more open 3D structure. | Site-specific conjugation of proteins, such as covalently linking azido-modified BSA. | digitellinc.comresearchgate.net |

| Bis-BCN Linker for ADCs | Attached to a monoclonal antibody via SPOCQ reaction to provide two BCN handles. | Enables subsequent SPAAC "clicking" of two azide-functionalized drug payloads. | rsc.org |

| Trifunctional Bis-BCN Linker | Contains two BCN moieties and a disulfide functional group. | Designed as a versatile linker for synthesizing novel conjugates and materials. | acs.org |

Sequential and Orthogonal Tagging for Complex Biomolecular Systems

The ability to label multiple components within a complex biological system simultaneously and specifically is crucial for unraveling intricate cellular processes. ru.nl This is achieved through orthogonal labeling, a strategy that employs two or more distinct bioorthogonal reactions that proceed in the same environment without interfering with one another. ru.nl The SPAAC reaction involving BCN and an azide is a cornerstone of many orthogonal labeling schemes due to its high specificity and biocompatibility. conju-probe.comconju-probe.com

A powerful orthogonal pairing is the combination of SPAAC with the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). ru.nl These two reactions have been used sequentially to label a single antibody with two different molecules. For instance, an antibody can be modified with a BCN-containing toxin via SPAAC, followed by the attachment of a TCO-derivatized fluorescent dye through the iEDDA reaction. ru.nl

Another example of a sequential, multi-step conjugation strategy involves an enzyme-induced reaction. In one approach, a monoclonal antibody is first deglycosylated to expose tyrosine residues. rsc.org These residues then undergo a Strain-Promoted Oxidation-Controlled Cycloalkyne-Quinone (SPOCQ) reaction to attach a bis-BCN linker. rsc.org This antibody, now equipped with BCN handles, can be subsequently conjugated to azide-functionalized payloads via SPAAC. rsc.org This multi-step process allows for precise, site-specific modification of complex biomolecules.

The success of these strategies relies on the careful selection of bioorthogonal pairs. The reaction of BCN with azides is generally orthogonal to the iEDDA reaction and other chemistries like the reaction between nitrones and cyclooctynes (SPANC). conju-probe.comconju-probe.com This orthogonality enables researchers to design experiments where different biomolecules or different sites on the same biomolecule can be tagged with distinct probes, facilitating advanced studies in systems biology and therapeutic development. ru.nl

| Reaction 1 (BCN-based) | Orthogonal Reaction 2 | Description | Reference |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) | BCN reacts with an azide, while a tetrazine reacts with a trans-cyclooctene (TCO). The two reactions do not cross-react. | ru.nl |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Oxidation-Controlled Cycloalkyne-Quinone (SPOCQ) | A sequential strategy where SPOCQ is used to install a BCN linker onto a protein, which is then used for a subsequent SPAAC reaction. | rsc.org |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | The BCN group can participate in reactions with both azides and nitrones, but by using different cyclooctynes, orthogonality can be achieved. | conju-probe.comconju-probe.com |

Computational and Theoretical Studies of Bcn O Acetic Acid Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and energetic properties of molecules. These calculations provide fundamental insights into chemical bonding, molecular orbitals, and reaction pathways.

Electronic Structure Analysis of the BCN Moiety and its Derivatives

Electronic structure analysis of the BCN moiety is crucial for understanding its inherent reactivity in strain-promoted cycloaddition reactions. The significant ring strain in BCN elevates the energy of the alkyne's π orbitals, making it more reactive towards 1,3-dipoles like azides nih.govnih.gov.

Computational studies using methods such as Density Functional Theory (DFT) can provide detailed information about the frontier molecular orbitals (HOMO and LUMO) of BCN and its derivatives. The energy gap between the HOMO and LUMO is an important indicator of reactivity; a smaller gap generally suggests higher reactivity acs.org. Analyzing the spatial distribution of these orbitals helps understand how the electron density is distributed and where reactions are likely to occur.

For BCN-O-Acetic Acid, electronic structure calculations can investigate how the presence of the acetic acid group influences the electron density and orbital energies of the strained alkyne. While the primary reactivity is driven by the strained ring, the electronic effects of the substituent can subtly tune the reaction rate and potentially influence interactions with reaction partners or the surrounding environment. Studies on other BCN derivatives and strained systems have shown that substituents can impact reactivity through both electronic and steric effects nih.govru.nl.

Computational Elucidation of Reaction Mechanisms (e.g., Transition State Theory)

Computational methods, particularly those based on Transition State Theory (TST), are widely used to elucidate the mechanisms and kinetics of chemical reactions, including bioorthogonal cycloadditions. By locating transition states on the potential energy surface, researchers can determine activation energies and predict reaction rates.